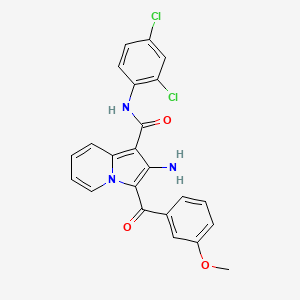
N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide, commonly known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has gained popularity as a recreational drug due to its euphoric effects on the human body. However, BDB is also a subject of scientific research due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Positive Inotropic Activity : Zhang et al. (2008) synthesized derivatives of N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide and evaluated their positive inotropic activity, which is beneficial for heart function. One derivative showed significant increase in stroke volume, indicating potential use in cardiac therapies (Zhang et al., 2008).
Serotonin and Dopamine Receptor Affinity : Żmudzki et al. (2015) investigated N-(arylpiperazinyl)acetamide derivatives, focusing on their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This study highlights the compound's potential in neurological and psychiatric applications (Żmudzki et al., 2015).
Antimicrobial Activity : Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, showing promising antimicrobial activities against several bacterial and fungal strains. This suggests potential use in developing new antimicrobial agents (Rezki, 2016).
Anticonvulsant Evaluation : Nath et al. (2021) focused on synthesizing indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, demonstrating significant anticonvulsant activity. This indicates its applicability in treating seizure disorders (Nath et al., 2021).
Anticancer Agents and Enzyme Inhibitors : Altıntop et al. (2017) synthesized benzodioxole-based dithiocarbamate derivatives and evaluated them as potential anticancer agents and inhibitors of human carbonic anhydrases (hCA-I and hCA-II). This research opens avenues in cancer therapy and enzyme inhibition (Altıntop et al., 2017).
Analgesic Activity : Kaplancıklı et al. (2012) synthesized acetamide derivatives and investigated their potential analgesic activities. The findings suggest possible use in pain management (Kaplancıklı et al., 2012).
Anticancer Activity Targeting MMP-9 : Özdemir et al. (2017) explored the anticancer effects of new oxadiazole, thiadiazole, and triazole derivatives on human lung adenocarcinoma and rat glioma cell lines, focusing on their inhibitory effects on matrix metalloproteinases (MMPs). This highlights its potential in cancer treatment (Özdemir et al., 2017).
Antioxidant and Anti-inflammatory Properties : Koppireddi et al. (2013) synthesized thiazolidin derivatives and evaluated them for anti-inflammatory and antioxidant activities. Compounds exhibited promising activities, suggesting their use in managing inflammatory and oxidative stress conditions (Koppireddi et al., 2013).
Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing thiazole and evaluated their Src kinase inhibitory activities and anticancer potential. This indicates possible applications in cancer treatment through kinase inhibition (Fallah-Tafti et al., 2011).
Antibacterial Activity : Aziz‐ur‐Rehman et al. (2015) synthesized N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine and evaluated their antibacterial activity. This suggests its use in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(21-17-6-7-18-19(12-17)26-15-25-18)14-23-10-8-22(9-11-23)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRUGGMUFPVAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)




![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)



![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)
![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)